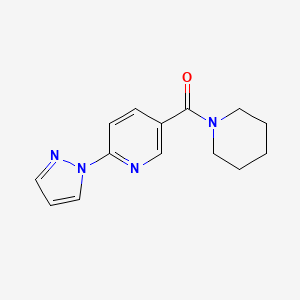
N4-AcetylSulfanilamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . N4-AcetylSulfanilamide is particularly noted for its role as an intermediate in the synthesis of various sulfonamide-based drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N4-AcetylSulfanilamide typically involves the acetylation of sulfanilamide. One common method includes the reaction of sulfanilamide with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of sulfanilamide and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: N4-AcetylSulfanilamide undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield sulfanilamide and acetic acid.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Hydrolysis: Sulfanilamide and acetic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various N-substituted sulfonamides.
Applications De Recherche Scientifique
N4-AcetylSulfanilamide has a wide range of applications in scientific research:
Mécanisme D'action
N4-AcetylSulfanilamide exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA . By inhibiting DHFR, this compound disrupts DNA synthesis, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .
Comparaison Avec Des Composés Similaires
Sulfanilamide: The parent compound of N4-AcetylSulfanilamide, known for its antibacterial properties.
Sulfapyridine: Effective against pneumonia.
Sulfathiazole: Used during World War II to treat infections in soldiers.
Uniqueness: this compound is unique due to its acetyl group, which enhances its stability and modifies its biological activity compared to its parent compound, sulfanilamide . This modification allows for a broader range of applications and improved pharmacokinetic properties.
Propriétés
Numéro CAS |
121-69-9 |
|---|---|
Formule moléculaire |
C32H16 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



